molecular formula C10H15O4P B14379193 (1-Ethoxy-1-phenylethyl)phosphonic acid CAS No. 89561-54-6

(1-Ethoxy-1-phenylethyl)phosphonic acid

Katalognummer: B14379193
CAS-Nummer: 89561-54-6
Molekulargewicht: 230.20 g/mol
InChI-Schlüssel: LRSDZHBCEMMXEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Ethoxy-1-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an ethoxy and phenylethyl group

Vorbereitungsmethoden

The synthesis of (1-Ethoxy-1-phenylethyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or via the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale reactions using these or similar procedures to ensure high yield and purity.

Analyse Chemischer Reaktionen

(1-Ethoxy-1-phenylethyl)phosphonic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(1-Ethoxy-1-phenylethyl)phosphonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1-Ethoxy-1-phenylethyl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Vergleich Mit ähnlichen Verbindungen

(1-Ethoxy-1-phenylethyl)phosphonic acid can be compared with other similar compounds such as:

    Phosphonic acids: Compounds with similar phosphonic acid groups but different substituents.

    Phosphinates: Compounds with a similar phosphorus center but different functional groups.

    Phosphonates: Compounds with similar phosphorus-oxygen bonds but different organic groups attached. The uniqueness of this compound lies in its specific combination of ethoxy and phenylethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89561-54-6

Molekularformel

C10H15O4P

Molekulargewicht

230.20 g/mol

IUPAC-Name

(1-ethoxy-1-phenylethyl)phosphonic acid

InChI

InChI=1S/C10H15O4P/c1-3-14-10(2,15(11,12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,11,12,13)

InChI-Schlüssel

LRSDZHBCEMMXEM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)(C1=CC=CC=C1)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.